(2S,3S)-butane-2,3-diol (2S,3S)-butane-2,3-diol (2S,3S)-2,3-Butanediol ((2S,3S)-2,3-BD) is a chiral compound that can be used as a building block in organic synthesis for the preparation of bioactive molecules.
(S,S)-butane-2,3-diol is the (S,S) diastereoisomer of butane-2,3-diol. It is an enantiomer of a (R,R)-butane-2,3-diol.
Brand Name: Vulcanchem
CAS No.: 19132-06-0
VCID: VC21193722
InChI: InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m0/s1
SMILES: CC(C(C)O)O
Molecular Formula: C4H10O2
Molecular Weight: 90.12 g/mol

(2S,3S)-butane-2,3-diol

CAS No.: 19132-06-0

Cat. No.: VC21193722

Molecular Formula: C4H10O2

Molecular Weight: 90.12 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-butane-2,3-diol - 19132-06-0

Specification

Description (2S,3S)-2,3-Butanediol ((2S,3S)-2,3-BD) is a chiral compound that can be used as a building block in organic synthesis for the preparation of bioactive molecules.
(S,S)-butane-2,3-diol is the (S,S) diastereoisomer of butane-2,3-diol. It is an enantiomer of a (R,R)-butane-2,3-diol.
CAS No. 19132-06-0
Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
IUPAC Name (2S,3S)-butane-2,3-diol
Standard InChI InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m0/s1
Standard InChI Key OWBTYPJTUOEWEK-IMJSIDKUSA-N
Isomeric SMILES C[C@@H]([C@H](C)O)O
SMILES CC(C(C)O)O
Canonical SMILES CC(C(C)O)O

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